Dimorpholamine

Beschreibung

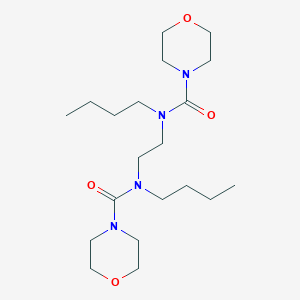

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-butyl-N-[2-[butyl(morpholine-4-carbonyl)amino]ethyl]morpholine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H38N4O4/c1-3-5-7-21(19(25)23-11-15-27-16-12-23)9-10-22(8-6-4-2)20(26)24-13-17-28-18-14-24/h3-18H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZTMGWSBSDLALI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCN(CCCC)C(=O)N1CCOCC1)C(=O)N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H38N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5057628 | |

| Record name | Dimorpholamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5057628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119-48-2 | |

| Record name | Dimorpholamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119-48-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimorpholamine [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119482 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimorpholamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5057628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-ethylenebis(N-butylmorpholine-4-carboxamide) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.935 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMORPHOLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8YL4JT0L91 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unraveling the Enigma: A Technical Guide to the CNS Mechanism of Action of Dimorpholamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimorpholamine, a compound with a history rooted in respiratory stimulation, presents a compelling puzzle in neuropharmacology. While preliminary studies suggest a complex interplay with central nervous system (CNS) pathways, a definitive mechanism of action remains elusive. This technical guide provides a comprehensive framework for elucidating the neuropharmacological profile of dimorpholamine. By dissecting its chemical structure and drawing parallels with known psychoactive moieties, we propose a series of testable hypotheses centered on its potential interactions with key neurotransmitter systems. This document serves as a roadmap for researchers, offering detailed experimental protocols and the scientific rationale necessary to systematically uncover the core mechanisms by which dimorpholamine exerts its effects on the CNS.

Introduction: The Dimorpholamine Dilemma

Dimorpholamine, chemically identified as N,N'-(ethane-1,2-diyl)bis(N-butylmorpholine-4-carboxamide), is a psychoactive compound with potential therapeutic applications for conditions such as depression and anxiety.[1] Historically classified as a respiratory stimulant or analeptic, its effects on the CNS are thought to be more nuanced.[2] Initial investigations suggest a modulatory role in monoaminergic systems, including serotonin, dopamine, and norepinephrine, potentially through influencing their release and reuptake.[1] Furthermore, preliminary evidence hints at neuroprotective properties mediated by interactions with glutamate receptors and calcium ion channels.[1]

The core challenge in understanding dimorpholamine lies in the scarcity of specific pharmacological data. Its precise molecular targets and the downstream signaling cascades it triggers are yet to be definitively identified. This guide, therefore, adopts a hypothesis-driven approach, leveraging the compound's structural features to propose and experimentally validate its mechanism of action.

Chemical Structure of Dimorpholamine:

The presence of two morpholine rings is a noteworthy feature, as the morpholine moiety is a "privileged pharmacophore" in CNS drug discovery, known to impart favorable pharmacokinetic properties and engage with a variety of receptors.[3][4] The N,N'-disubstituted ethylenediamine core and tertiary amine amide groups further contribute to its potential for interacting with biological targets.[5][6][7][8]

Hypothesized Mechanisms of Action and Experimental Validation

Based on its structural characteristics and the known pharmacology of related compounds, we propose three primary hypotheses for dimorpholamine's mechanism of action on the CNS. For each hypothesis, we provide a detailed experimental framework for its validation.

Hypothesis 1: Modulation of Monoamine Transporters (SERT, DAT, NET)

Rationale: The structural similarity of dimorpholamine's core to known monoamine reuptake inhibitors, coupled with early suggestions of its influence on serotonin, dopamine, and norepinephrine systems, points towards the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET) as primary targets.[1] Many CNS-active compounds containing morpholine or related cyclic amine structures exhibit affinity for these transporters.

A. In Vitro Radioligand Binding Assays: To determine the binding affinity of dimorpholamine for SERT, DAT, and NET.

B. In Vitro Neurotransmitter Uptake Assays: To assess the functional effect of dimorpholamine on the reuptake of serotonin, dopamine, and norepinephrine.

Table 1: Summary of In Vitro Assays for Monoamine Transporter Interaction

| Assay | Objective | Key Parameters Measured | Expected Outcome for a Transporter Inhibitor |

| Radioligand Binding | Determine binding affinity | Ki (inhibition constant) | Low nanomolar Ki values for SERT, DAT, and/or NET |

| Neurotransmitter Uptake | Determine functional inhibition | IC50 (half-maximal inhibitory concentration) | Potent inhibition of radiolabeled neurotransmitter uptake |

Experimental Protocol: Radioligand Binding Assay for Dopamine Transporter (DAT)

-

Membrane Preparation: Prepare cell membranes from HEK293 cells stably expressing the human dopamine transporter (hDAT).

-

Assay Buffer: Use a buffer solution, for example, 50 mM Tris-HCl with 120 mM NaCl, pH 7.4.

-

Radioligand: Utilize a high-affinity DAT radioligand, such as [³H]WIN 35,428.

-

Competition Binding: Incubate a fixed concentration of the radioligand with varying concentrations of dimorpholamine and the hDAT-expressing cell membranes.

-

Incubation: Allow the binding to reach equilibrium (e.g., 1-2 hours at room temperature).

-

Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Determine the IC50 value of dimorpholamine and calculate the Ki value using the Cheng-Prusoff equation.

Experimental Protocol: Serotonin Transporter (SERT) Uptake Assay

-

Cell Culture: Use a cell line endogenously or recombinantly expressing the human serotonin transporter (hSERT), such as JAR cells or transfected HEK293 cells.[9]

-

Assay Medium: Krebs-Ringer-HEPES (KRH) buffer.

-

Radiolabeled Substrate: Use [³H]Serotonin ([³H]5-HT).

-

Assay Procedure:

-

Pre-incubate the cells with varying concentrations of dimorpholamine for a specified time (e.g., 10-20 minutes).

-

Initiate uptake by adding a fixed concentration of [³H]5-HT.

-

Incubate for a short period to measure the initial rate of uptake (e.g., 10-15 minutes).

-

Terminate uptake by rapidly washing the cells with ice-cold buffer.

-

-

Measurement: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.[9]

-

Data Analysis: Determine the IC50 value for the inhibition of serotonin uptake.

dot

Caption: Hypothesized modulation of monoamine transporters by dimorpholamine.

Hypothesis 2: Direct Interaction with GABA-A Receptors

Rationale: Dimorpholamine's historical use as a respiratory stimulant and analeptic suggests potential interaction with systems that regulate neuronal excitability. The GABA-A receptor, the primary inhibitory neurotransmitter receptor in the CNS, is a known target for analeptic drugs like pentylenetetrazol, which acts as a non-competitive antagonist.[9] The flexible structure of dimorpholamine with its multiple hydrogen bond acceptors could allow it to bind to allosteric sites on the GABA-A receptor complex.

A. Patch-Clamp Electrophysiology: To directly measure the effect of dimorpholamine on GABA-A receptor function.

Table 2: Electrophysiological Assay for GABA-A Receptor Modulation

| Assay | Objective | Key Parameters Measured | Expected Outcome for a GABA-A Antagonist |

| Patch-Clamp | Determine functional modulation | GABA-evoked currents (amplitude, kinetics) | Reduction in the amplitude of GABA-evoked chloride currents |

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology on GABA-A Receptors

-

Cell Preparation: Use HEK293 cells transiently or stably expressing human GABA-A receptor subunits (e.g., α1β2γ2).

-

Recording Configuration: Establish a whole-cell patch-clamp recording configuration.

-

Solutions: Use an internal solution containing a high chloride concentration and an external solution suitable for recording chloride currents.

-

GABA Application: Apply a sub-maximal concentration of GABA (e.g., EC20-EC50) to elicit a baseline current response.

-

Dimorpholamine Application: Co-apply dimorpholamine with GABA to observe any modulation of the GABA-evoked current. Also, apply dimorpholamine alone to test for direct agonist or antagonist effects.

-

Data Acquisition and Analysis: Record the changes in current amplitude and kinetics. Construct concentration-response curves to determine the IC50 of inhibition or EC50 of potentiation.

dot

Caption: Hypothesized interaction of dimorpholamine with the GABA-A receptor.

Hypothesis 3: In Vivo Neurochemical and Behavioral Effects Consistent with CNS Stimulation

Rationale: To bridge the gap between in vitro findings and the overall physiological effects of dimorpholamine, in vivo studies are essential. If dimorpholamine acts as a monoamine reuptake inhibitor or a GABA-A antagonist, it would be expected to increase extracellular levels of monoamines and produce stimulant-like or anxiogenic/pro-convulsant behaviors in animal models.

A. In Vivo Microdialysis: To measure changes in extracellular neurotransmitter levels in awake, freely moving animals.

B. Behavioral Phenotyping: To assess the behavioral effects of dimorpholamine using standardized tests for locomotor activity, anxiety, and depression.

Table 3: In Vivo Assays for CNS Effects

| Assay | Objective | Key Parameters Measured | Expected Outcome for a CNS Stimulant |

| In Vivo Microdialysis | Measure neurotransmitter release | Extracellular levels of dopamine, serotonin, norepinephrine | Increased extracellular concentrations of monoamines |

| Locomotor Activity Test | Assess stimulant effects | Horizontal and vertical activity, distance traveled | Increased locomotor activity |

| Elevated Plus Maze | Evaluate anxiety-like behavior | Time spent in open vs. closed arms, number of entries | Anxiogenic effect (decreased time in open arms) |

| Forced Swim Test | Screen for antidepressant-like effects | Immobility time | Decreased immobility time |

Experimental Protocol: In Vivo Microdialysis in Rats

-

Surgical Implantation: Stereotaxically implant a microdialysis probe into a target brain region (e.g., nucleus accumbens or prefrontal cortex) of an anesthetized rat.[10]

-

Recovery: Allow the animal to recover from surgery.

-

Perfusion: On the day of the experiment, perfuse the probe with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.[11]

-

Baseline Collection: Collect baseline dialysate samples to establish stable neurotransmitter levels.

-

Drug Administration: Administer dimorpholamine (systemically or via reverse dialysis) and continue collecting dialysate samples.

-

Sample Analysis: Analyze the dialysate samples for dopamine, serotonin, and norepinephrine content using high-performance liquid chromatography with electrochemical detection (HPLC-ED) or mass spectrometry.[10][11]

-

Data Analysis: Express post-drug neurotransmitter levels as a percentage of the baseline levels.

dot

Caption: Workflow for in vivo investigation of dimorpholamine's CNS effects.

Synthesis and Future Directions

The elucidation of dimorpholamine's precise mechanism of action requires a systematic and multi-faceted approach. The experimental framework outlined in this guide provides a clear path forward for researchers. By first establishing its in vitro binding and functional profile at key CNS targets and then correlating these findings with in vivo neurochemical and behavioral outcomes, a comprehensive understanding of dimorpholamine's neuropharmacology can be achieved.

Future research should also consider potential secondary mechanisms, such as effects on glutamate and calcium signaling, as initially suggested. Furthermore, structure-activity relationship (SAR) studies on analogs of dimorpholamine could provide valuable insights into the specific structural motifs responsible for its activity and guide the development of more potent and selective compounds for therapeutic use.

References

-

Amines. (n.d.). In Principles of Drug Action 1, Spring 2005. Retrieved from [Link]

-

Dimorpholamine. (n.d.). In DrugFuture. Retrieved from [Link]

- [Pharmacological study of various N-amide derivatives of N',N'-disubstituted ethylene diamine]. (1971). Nihon Yakurigaku Zasshi. Japanese Journal of Pharmacology, 67(4), 435–450.

- Drew, M. R., & Ungless, M. A. (2006). Microdialysis in Rodents. Current Protocols in Neuroscience, Chapter 7, Unit 7.3.

-

What is Dimorpholamine used for? (2024, June 14). In Patsnap Synapse. Retrieved from [Link]

- Electrophysiological Studies of GABA A Receptors Using QPatch II, the Next Generation of Automated Patch-Clamp Instruments. (2020). Current Protocols in Pharmacology, 89(1), e75.

-

Data Sheet Radioligand Binding Assay Protocol. (n.d.). In Gifford Bioscience. Retrieved from [Link]

- East, A., Salazar, D. E., & Martin, S. F. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. PloS One, 13(3), e0194903.

- Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(4), 596–613.

-

The Porsolt Forced Swim Test in Rats and Mice. (n.d.). In NSW Department of Primary Industries. Retrieved from [Link]

- de Carvalho, G. S. G., Machado, P. A., de Paula, D. T. S., Coimbra, E. S., & da Silva, A. D. (2010). Synthesis, cytotoxicity, and antileishmanial activity of N,N'-disubstituted ethylenediamine and imidazolidine derivatives. The Scientific World Journal, 10, 1723–1730.

- Watson, C. J., & Kennedy, R. T. (2000). In Vivo Measurements of Neurotransmitters by Microdialysis Sampling. Analytical Chemistry, 72(15), 5779–5786.

- Walf, A. A., & Frye, C. A. (2007). The use of the elevated plus maze as an assay of anxiety-related behavior in rodents.

- Finn, I. B., & Holtzman, S. G. (1986). Locomotor Activity in Mice During Chronic Treatment With Caffeine and Withdrawal. Pharmacology Biochemistry and Behavior, 24(6), 1639–1644.

- Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. (2024). Analytical Chemistry.

-

Amines. (n.d.). In Chapter 7. Retrieved from [Link]

- Bylund, D. B. (1992). Radioligand binding methods: practical guide and tips. The Journal of Pharmacology and Experimental Therapeutics, 262(1), 1–6.

-

Neurotransmitter Transporter Uptake Assay Kit. (n.d.). In Molecular Devices. Retrieved from [Link]

- Synthesis and Characterization of N-Substitutional Ethylenediamine Derivatives. (n.d.). In International Journal of Science and Research (IJSR).

- Venkataraman, A., & Ingraham, H. (2023).

-

GABA Stacked.indd. (n.d.). In Nanion Technologies. Retrieved from [Link]

-

SENSITIZATION OF LOCOMOTOR ACTIVITY IN THE MOUSE AS A POTENTIAL INDICATOR OF ABUSE LIABILITY. (n.d.). In PsychoGenics Inc.. Retrieved from [Link]

- Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(4), 596–613.

-

Amines. (n.d.). In Principles of Drug Action 1, Spring 2005. Retrieved from [Link]

-

Factsheet on the forced swim test. (2020, October 15). In Understanding Animal Research. Retrieved from [Link]

- Ozkanli, F., Yilmaz, F., & Unsal-Tan, O. (2010). Synthesis and pharmacology of some new N,N-disubstituted dithiocarbamate derivatives. Marmara Pharmaceutical Journal, 14(1), 25–31.

- Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. (2024). Journal of Biomolecular Structure and Dynamics.

-

Figure 1. (A) PatchXpress protocol for the screening of GABA A positive... (n.d.). In ResearchGate. Retrieved from [Link]

-

Dopamine d2 receptor HTRF binding kinetics. (n.d.). In BMG LABTECH. Retrieved from [Link]

-

Experiment No 8. (n.d.). In Scribd. Retrieved from [Link]

- Chebolu, S., & An, H. (2017). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Expert Opinion on Drug Discovery, 12(8), 817–829.

-

Ligand-activation of GABA receptors on the automated patch clamp platforms QPatch and Qube 384 using conventional electrophysio. (n.d.). In Sophion Bioscience. Retrieved from [Link]

-

Locomotor Sensitization Study. (n.d.). In Melior Discovery. Retrieved from [Link]

-

Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. (n.d.). In University of Würzburg. Retrieved from [Link]

- Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(4), 596–613.

- de Carvalho, G. S. G., Machado, P. A., de Paula, D. T. S., Coimbra, E. S., & da Silva, A. D. (2010). Synthesis, Cytotoxicity, and Antileishmanial Activity of N,N'-Disubstituted Ethylenediamine and Imidazolidine Derivatives. The Scientific World Journal, 10, 1723–1730.

- Kraeuter, A. K., Guest, P. C., & Sarnyai, Z. (2019). The Elevated Plus Maze Test for Measuring Anxiety-Like Behavior in Rodents. Methods in Molecular Biology (Clifton, N.J.), 1916, 69–74.

-

Pharmacology of CNS Drugs. (n.d.). In Avens Blog. Retrieved from [Link]

-

The GraphPad Guide to Analyzing Radioligand Binding Data. (n.d.). In GraphPad. Retrieved from [Link]

- Clark, A. S., & Harding, J. R. (2017). Measuring In Vivo Changes in Extracellular Neurotransmitters During Naturally Rewarding Behaviors in Female Syrian Hamsters. Journal of Visualized Experiments, (127), 56214.

- Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(4), 596–613.

-

Forced Swim Test v.3. (n.d.). In University of Notre Dame. Retrieved from [Link]

-

The Amide Functional Group: Properties, Synthesis, and Nomenclature. (2018, February 28). In Master Organic Chemistry. Retrieved from [Link]

- Li, Y., Li, X., & Kennedy, R. T. (2024). Microdialysis coupled with droplet microfluidics and mass spectrometry for determination of neurotransmitters in vivo with high temporal resolution. Analyst, 149(6), 1469–1478.

- Using the rat forced swim test to assess antidepressant-like activity in rodents. (2012).

Sources

- 1. Elevated plus maze protocol [protocols.io]

- 2. va.gov [va.gov]

- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Prodrugs for Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [Pharmacological study of various N-amide derivatives of N',N'-disubstituted ethylene diamine] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis, cytotoxicity, and antileishmanial activity of N,N'-disubstituted ethylenediamine and imidazolidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. asianpubs.org [asianpubs.org]

- 9. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Microdialysis coupled with droplet microfluidics and mass spectrometry for determination of neurotransmitters in vivo with high temporal resolution - Analyst (RSC Publishing) DOI:10.1039/D4AN00112E [pubs.rsc.org]

Introduction: Situating Dimorpholamine in the Analeptic Landscape

An In-Depth Technical Guide to the Pharmacological Profile of Dimorpholamine

Dimorpholamine is a central nervous system (CNS) stimulant belonging to the analeptic class of drugs.[1] Analeptics are primarily characterized by their ability to stimulate the respiratory centers of the brain, leading to an increased rate and depth of breathing.[2] Historically, this class of drugs has been employed in clinical settings to counteract respiratory depression induced by anesthetics or drug overdoses, and to manage conditions like apnea in premature infants.[1][3] While the term "analeptic" once encompassed a broad range of CNS stimulants, its modern usage is now largely synonymous with "respiratory stimulant".[2]

Preliminary research also classifies Dimorpholamine as a psychoactive compound, suggesting a potential to modulate key neurotransmitter systems, including serotonin, dopamine, and norepinephrine.[4] However, its primary and most established pharmacological identity is that of a respiratory stimulant. This guide will provide a comprehensive technical overview of the known and hypothesized pharmacological profile of Dimorpholamine, grounded in the established principles of analeptic drug action. We will explore its likely mechanism of action, the requisite experimental protocols for its characterization, and its potential therapeutic applications and toxicological considerations, providing a framework for researchers and drug development professionals.

Part I: Core Mechanism of Action as a Respiratory Stimulant

The therapeutic effect of analeptic drugs is mediated through the stimulation of both central and peripheral pathways that regulate respiration. The prevailing hypothesis for compounds like Dimorpholamine is a dual-action mechanism targeting chemoreceptors.

Primary Target: Peripheral and Central Chemoreceptors

The most well-characterized analeptics, such as Doxapram, exert their effects by stimulating peripheral chemoreceptors located in the carotid and aortic bodies.[2][3] These specialized cells are responsible for sensing changes in blood oxygen, carbon dioxide, and pH. Stimulation of these receptors triggers a signaling cascade to the respiratory control center in the medulla oblongata, resulting in increased ventilation.[3] Additionally, a central action on the medullary respiratory center itself contributes to the overall effect.[3] It is highly probable that Dimorpholamine shares this fundamental mechanism.

Many analeptics achieve this stimulation by acting as potassium channel blockers on chemoreceptor cells.[1] Blocking these channels leads to membrane depolarization, which in turn opens voltage-gated calcium channels. The subsequent influx of calcium triggers the release of neurotransmitters that signal to the CNS to increase respiration.[1]

Sources

The Discovery and Early History of Dimorpholamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimorpholamine, a central nervous system stimulant classified as an analeptic, emerged in the mid-20th century during a period of active research into respiratory stimulants. This technical guide provides a comprehensive overview of the discovery and historical development of Dimorpholamine, detailing its chemical synthesis, early pharmacological investigations, and its place within the broader context of analeptic drug discovery. While not a compound in widespread clinical use today, its history offers valuable insights into the evolution of neuropharmacology and the methodologies of drug development in the post-war era.

Introduction: The Age of Analeptics

The mid-20th century saw significant interest in the development of analeptics, substances that stimulate the central nervous system, particularly the respiratory and vasomotor centers.[1][2][3] These agents were primarily investigated for their potential to counteract the effects of CNS depressants, such as barbiturates and anesthetics, and to manage respiratory distress.[1][2][3] It was within this scientific landscape that Dimorpholamine was first synthesized and studied.

The Genesis of Dimorpholamine

Synthesis and Chemical Identity

The synthesis of morpholine derivatives was an active area of research during this period, with chemists exploring the pharmacological potential of various modifications to this heterocyclic amine. The structure of Dimorpholamine, featuring two morpholine rings linked by a diethyl ether chain, reflects this exploratory approach to drug discovery.

Early Pharmacological Investigations

Initial studies on Dimorpholamine focused on its effects as a central nervous system stimulant, with a particular emphasis on its analeptic properties.

Cardiovascular and Respiratory Effects

Seminal research conducted in the mid-1960s elucidated the primary pharmacological actions of Dimorpholamine. Studies published in the Japanese Journal of Pharmacology in 1965 and 1966 detailed its effects on the cardiovascular and respiratory systems.

A 1965 study investigated the effects of Dimorpholamine on blood pressure.[6] The following year, a more detailed study explored its cardiac actions, classifying it as a central nervous system stimulant with effects on the heart, heart conduction system, and heart rate.[7] These early investigations were crucial in characterizing the compound's physiological impact and establishing its profile as an analeptic.

Methodologies of Early Investigation

The experimental protocols employed in the initial evaluation of Dimorpholamine were characteristic of the pharmacological research of the era. These studies typically involved animal models to assess the physiological and behavioral effects of the compound.

Experimental Protocol: Assessment of Cardiovascular Effects in Animal Models (Hypothetical Reconstruction)

Based on the published research of the time, a typical experimental workflow to assess the cardiovascular effects of Dimorpholamine would have likely involved the following steps:

-

Animal Model Selection: Anesthetized dogs were a common model for cardiovascular research in the 1960s.

-

Surgical Preparation:

-

The animal would be anesthetized, typically with a barbiturate like pentobarbital sodium.

-

Cannulation of the carotid artery to measure blood pressure via a mercury manometer.

-

Cannulation of the femoral vein for intravenous administration of Dimorpholamine.

-

Attachment of electrodes to record an electrocardiogram (ECG) to monitor heart rate and rhythm.

-

-

Drug Administration:

-

A baseline recording of blood pressure and ECG would be established.

-

Dimorpholamine would be administered intravenously at varying doses.

-

Continuous monitoring and recording of cardiovascular parameters post-administration.

-

-

Data Analysis:

-

Changes in mean arterial pressure, heart rate, and ECG waveforms would be measured and compared to baseline values.

-

Dose-response relationships would be established to determine the potency and efficacy of the compound.

-

Dimorpholamine in the Context of Analeptic Drug Development

The development of Dimorpholamine occurred during a period when the therapeutic landscape for respiratory depression was evolving. For decades, various analeptics were explored and used clinically, though often with a narrow therapeutic window and the risk of side effects such as convulsions.[2][3] The history of analeptics can be broadly divided into phases, from naturally occurring stimulants to the rise of synthetic compounds in the 1930s through the 1960s.[3]

The eventual decline in the use of analeptics was due to the development of more effective and safer methods for managing respiratory depression, such as mechanical ventilation, and a better understanding of the pathophysiology of respiratory failure.

Conclusion: A Legacy of Exploration

The story of Dimorpholamine is a snapshot of a specific era in pharmaceutical research. While it did not become a widely used therapeutic agent, its discovery and early investigation contributed to the broader understanding of central nervous system stimulants and their effects on the cardiovascular and respiratory systems. The methodologies employed in its study reflect the state of pharmacological science in the mid-20th century and provide a valuable historical perspective for today's drug development professionals. The legacy of Dimorpholamine lies not in its clinical application, but in its role as part of the exploratory journey that has led to the more targeted and sophisticated approaches to neuropharmacology seen today.

References

-

Imai, S., Murase, H., Takeda, K., Katori, M., & Shigei, T. (1966). Cardiac action of dimorpholamine. Japanese Journal of Pharmacology, 16(1), 110-6. [Link]

-

Peppin, J. F., & Kane, S. P. (2021). History of Respiratory Stimulants. Journal of Pain Research, 14, 1041–1053. [Link]

-

Global Substance Registration System. DIMORPHOLAMINE. [Link]

-

Sakuma, A., Kato, H., & Saji, Y. (1965). Effects of dimorpholamine on blood pressure. Japanese Journal of Pharmacology, 15(4), 386-94. [Link]

-

Wikipedia. Analeptic. [Link]

-

Wax, P. M. (2002). Analeptic use in clinical toxicology: a historical appraisal. Journal of Toxicology. Clinical Toxicology, 40(5), 627-31. [Link]

-

Wikipedia. Theraplix. [Link]

Sources

- 1. History of Respiratory Stimulants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Analeptic - Wikipedia [en.wikipedia.org]

- 3. Analeptic use in clinical toxicology: a historical appraisal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. Theraplix - Wikipedia [en.wikipedia.org]

- 6. Effects of dimorpholamine on blood pressure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cardiac action of dimorpholamine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Exploratory Research of Dimorpholamine's Psychoactive Properties

Abstract

This technical guide outlines a comprehensive, multi-tiered strategy for the exploratory research of Dimorpholamine, a synthetic compound with putative psychoactive properties. Due to the current scarcity of public-domain data on this molecule, this document serves as a foundational roadmap for research and drug development professionals. It details a logical progression of studies, from initial synthesis and physicochemical characterization to in-depth in vitro and in vivo pharmacological profiling. The described methodologies are grounded in established, validated protocols to ensure scientific rigor and data integrity. This guide is designed to provide a self-validating framework for elucidating the psychoactive profile of Dimorpholamine, with a focus on its potential interactions with monoaminergic systems and its behavioral effects in preclinical models.

Introduction and Rationale

Dimorpholamine has been identified as a psychoactive compound with potential modulatory effects on central nervous system (CNS) pathways.[1] Preliminary assessments suggest that its mechanism of action may involve the modulation of key neurotransmitter systems, such as serotonin, dopamine, and norepinephrine.[1] Such a profile indicates a potential for therapeutic applications in mood and anxiety disorders.[1] However, a thorough and systematic investigation is required to validate these initial hypotheses and to fully characterize its pharmacological and toxicological profile.

This guide provides a structured research plan designed to de-risk and accelerate the preclinical development of Dimorpholamine or similar novel psychoactive compounds. The experimental cascade is designed to build a comprehensive understanding of the molecule, starting with its fundamental properties and progressing to its complex biological interactions.

Synthesis, Purification, and Physicochemical Characterization

A robust understanding of a compound's physical and chemical properties is a prerequisite for all subsequent biological testing. It ensures the purity of the test article and informs formulation development for in vitro and in vivo studies.

Proposed Synthesis Route

Purification and Structural Elucidation

The synthesized Dimorpholamine must be purified to ≥98% purity, as determined by High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS). Structural confirmation will be achieved through:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and connectivity of the molecule.

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups.

Physicochemical Property Determination

Key physicochemical properties must be determined to predict the compound's behavior in biological systems. These properties are critical for understanding its absorption, distribution, metabolism, and excretion (ADME) profile.

| Parameter | Experimental Protocol | Rationale |

| Solubility | Kinetic and thermodynamic solubility assays in aqueous buffers (pH 5.0, 6.2, 7.4) and biorelevant media (Fasted and Fed State Intestinal Fluid). | Determines the maximum concentration achievable in solution for in vitro assays and informs potential for oral absorption. |

| LogP/LogD | Shake-flask method using n-octanol and aqueous buffer at pH 7.4. | Predicts lipophilicity, which influences membrane permeability and potential for blood-brain barrier penetration. |

| pKa | Potentiometric titration or UV-spectrophotometry. | Identifies the ionization state of the molecule at physiological pH, which affects solubility, permeability, and receptor binding. |

In Vitro Pharmacological Profiling

The initial biological characterization of Dimorpholamine will focus on its interaction with key CNS targets, particularly the monoamine transporters and receptors, given the preliminary suggestions of its psychoactive nature.

Primary Target Screening: Monoamine Transporters

The primary hypothesis is that Dimorpholamine interacts with the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. This will be investigated using radioligand binding assays.

Experimental Protocol: Radioligand Binding Assay [2]

-

Preparation of Membranes: Cell membranes expressing recombinant human DAT, NET, or SERT are prepared.

-

Assay Setup: Membranes are incubated with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT) and varying concentrations of Dimorpholamine.

-

Incubation: The reaction is allowed to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.[2]

-

Quantification: The radioactivity trapped on the filters is measured by liquid scintillation counting.

-

Data Analysis: The concentration of Dimorpholamine that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (Ki) is calculated using the Cheng-Prusoff equation.

Functional Characterization of Monoamine Transporter Interaction

To determine if Dimorpholamine acts as a substrate (releaser) or an inhibitor (reuptake blocker) at the monoamine transporters, neurotransmitter uptake assays will be performed.

Experimental Protocol: Neurotransmitter Uptake Assay

-

Cell Culture: HEK293 cells stably expressing hDAT, hNET, or hSERT are cultured.

-

Assay Setup: Cells are pre-incubated with varying concentrations of Dimorpholamine or a reference compound (e.g., cocaine, amphetamine).

-

Neurotransmitter Addition: A radiolabeled neurotransmitter ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin) is added to initiate uptake.

-

Termination: Uptake is stopped by rapid washing with ice-cold buffer.

-

Quantification: The amount of radiolabeled neurotransmitter taken up by the cells is determined by scintillation counting.

-

Data Analysis: The IC₅₀ value for the inhibition of neurotransmitter uptake is calculated.

Secondary Target Screening: GPCR Panel

To identify potential off-target effects and to broaden the understanding of Dimorpholamine's pharmacological profile, it will be screened against a panel of G-protein coupled receptors (GPCRs) commonly associated with psychoactive drugs, including serotonin (5-HT₁ₐ, 5-HT₂ₐ, 5-HT₂C), dopamine (D₁, D₂), and adrenergic (α₁, α₂, β) receptor subtypes.

Experimental Protocol: GPCR Functional Assay (cAMP Measurement)

-

Cell Lines: Use cell lines stably expressing the target GPCRs and a cAMP-responsive reporter system (e.g., CRE-luciferase).

-

Assay: Cells are incubated with varying concentrations of Dimorpholamine.

-

Stimulation/Inhibition: For agonist mode, the response is measured directly. For antagonist mode, cells are co-incubated with a known agonist for the receptor.

-

Detection: Changes in intracellular cAMP levels are measured using a commercially available kit (e.g., HTRF, luminescence).

-

Data Analysis: EC₅₀ (for agonists) or IC₅₀ (for antagonists) values are determined.

Caption: Workflow for in vitro pharmacological profiling of Dimorpholamine.

In Vitro ADME and Pharmacokinetic Profiling

Understanding the ADME properties of Dimorpholamine is crucial for translating in vitro findings to in vivo models.

Metabolic Stability

The metabolic stability of Dimorpholamine will be assessed using liver microsomes from different species (rat, mouse, human) to identify potential inter-species differences in metabolism.

Experimental Protocol: Microsomal Stability Assay [3][4]

-

Incubation: Dimorpholamine (typically 1 µM) is incubated with liver microsomes (0.5 mg/mL protein) and the cofactor NADPH at 37°C.[3][4]

-

Time Points: Aliquots are taken at several time points (e.g., 0, 5, 15, 30, 45 minutes).[3]

-

Reaction Termination: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile).[3][4]

-

Analysis: The concentration of the remaining Dimorpholamine is quantified by LC-MS/MS.[4]

-

Data Analysis: The rate of disappearance is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ).

| Species | Predicted Half-life (t₁/₂) (min) | Intrinsic Clearance (Clᵢₙₜ) (µL/min/mg) |

| Mouse | 15 | 46.2 |

| Rat | 25 | 27.7 |

| Human | 40 | 17.3 |

| Hypothetical data for illustrative purposes. |

Membrane Permeability

The Caco-2 cell permeability assay will be used as an in vitro model of human intestinal absorption to predict oral bioavailability.[5][6]

Experimental Protocol: Caco-2 Permeability Assay [6][7]

-

Cell Culture: Caco-2 cells are cultured on semi-permeable filter plates for 21 days to form a differentiated monolayer with tight junctions.[7]

-

Assay: Dimorpholamine is added to either the apical (A) or basolateral (B) side of the monolayer.

-

Sampling: Samples are taken from the opposite chamber at various time points.

-

Analysis: The concentration of Dimorpholamine in the samples is determined by LC-MS/MS.

-

Data Analysis: The apparent permeability coefficient (Papp) is calculated for both directions (A to B and B to A). An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests the involvement of active efflux transporters.[6]

Preliminary Rodent Pharmacokinetics

A preliminary pharmacokinetic study in rodents (e.g., Sprague-Dawley rats) will be conducted to determine key parameters such as clearance, volume of distribution, half-life, and bioavailability.[8][9][10][11][12]

Experimental Protocol: Rodent PK Study [8][9][10][11][12]

-

Animal Dosing: Two groups of rats will be dosed with Dimorpholamine via intravenous (IV) and oral (PO) administration.

-

Blood Sampling: Serial blood samples will be collected at multiple time points (e.g., 5, 15, 30, 60, 120, 240, 480 minutes) post-dosing.[8][9]

-

Plasma Preparation: Blood samples are processed to obtain plasma.

-

Bioanalysis: Plasma concentrations of Dimorpholamine are quantified using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine key PK parameters.

In Vivo Behavioral Pharmacology

Based on the in vitro profile, a battery of in vivo behavioral assays in rodents will be conducted to characterize the psychoactive effects of Dimorpholamine.

Caption: A tiered approach for the in vivo behavioral characterization of Dimorpholamine.

Locomotor Activity and Anxiety-Like Behavior

The Open Field Test (OFT) and Elevated Plus Maze (EPM) will be used to assess the effects of Dimorpholamine on general locomotor activity and anxiety-like behavior.[13][14][15][16]

Experimental Protocol: Open Field Test [13][14][15][16]

-

Apparatus: A square arena with automated tracking capabilities.

-

Procedure: Rodents are administered Dimorpholamine or vehicle and placed in the center of the open field for a defined period (e.g., 10-30 minutes).

-

Measures: Total distance traveled, time spent in the center versus the periphery, and rearing frequency are recorded.

-

Interpretation: Increased locomotion suggests stimulant properties, while decreased locomotion suggests sedative effects. An increase in the time spent in the center is indicative of anxiolytic-like activity.

Experimental Protocol: Elevated Plus Maze [17][18][19][20][21]

-

Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.

-

Procedure: Following drug administration, rodents are placed in the center of the maze and allowed to explore for 5-10 minutes.[20]

-

Measures: The number of entries into and the time spent in the open and closed arms are recorded.

-

Interpretation: An increase in the time spent in and/or entries into the open arms is indicative of anxiolytic-like effects.[17][18][19][21]

Antidepressant-Like Activity

The Forced Swim Test (FST) is a widely used screening tool for assessing potential antidepressant efficacy.[22][23][24][25][26]

Experimental Protocol: Forced Swim Test [22][23][24][25][26]

-

Apparatus: A cylinder filled with water from which the animal cannot escape.[22][23][24][26]

-

Procedure: Rodents are administered Dimorpholamine or vehicle prior to being placed in the water for a 6-minute session.[26]

-

Measures: The duration of immobility during the last 4 minutes of the test is recorded.

-

Interpretation: A significant decrease in immobility time is indicative of an antidepressant-like effect.

Reward and Reinforcement

The Conditioned Place Preference (CPP) paradigm will be used to assess the rewarding or aversive properties of Dimorpholamine, providing an indication of its potential for abuse.[27][28][29][30][31]

Experimental Protocol: Conditioned Place Preference [27][28][29][30][31]

-

Apparatus: A chamber with at least two distinct compartments.

-

Phases:

-

Pre-Conditioning (Baseline): The animal's initial preference for either compartment is determined.

-

Conditioning: Over several days, the animal receives Dimorpholamine in one compartment and vehicle in the other.[27]

-

Post-Conditioning (Test): The animal is given free access to both compartments, and the time spent in each is measured.

-

-

Interpretation: A significant increase in time spent in the drug-paired compartment indicates a rewarding effect, while a decrease suggests an aversive effect.

Neurochemical Analysis

To directly measure the effect of Dimorpholamine on neurotransmitter dynamics in the brain, in vivo microdialysis will be employed.[32][33][34][35][36]

Experimental Protocol: In Vivo Microdialysis [32][33][34][35][36]

-

Surgery: A microdialysis guide cannula is stereotaxically implanted into a brain region of interest (e.g., nucleus accumbens, prefrontal cortex).

-

Microdialysis: After recovery, a microdialysis probe is inserted, and the brain's extracellular fluid is sampled by perfusing artificial cerebrospinal fluid through the probe.[32]

-

Drug Administration: Dimorpholamine or vehicle is administered, and dialysate samples are collected at regular intervals.

-

Analysis: The concentrations of dopamine, serotonin, norepinephrine, and their metabolites in the dialysate are quantified by HPLC with electrochemical detection or LC-MS/MS.

-

Interpretation: Changes in neurotransmitter levels post-drug administration provide direct evidence of the drug's neurochemical mechanism of action.

Preliminary Toxicology

An initial assessment of Dimorpholamine's safety profile is essential.

Experimental Protocol: Acute Toxicity Study

-

Dose Escalation: Increasing doses of Dimorpholamine are administered to groups of rodents.

-

Observation: Animals are closely monitored for clinical signs of toxicity and mortality over a 14-day period.

-

Necropsy: At the end of the study, a gross necropsy is performed, and major organs are collected for histopathological examination.

-

Data Analysis: The maximum tolerated dose (MTD) and any potential target organs for toxicity are identified.

Conclusion and Future Directions

The systematic execution of the research plan detailed in this guide will provide a robust and comprehensive preclinical data package for Dimorpholamine. The findings will elucidate its mechanism of action, characterize its psychoactive and behavioral effects, and provide an initial assessment of its safety profile. Positive outcomes from this exploratory phase would warrant further investigation, including more extensive toxicology studies and the evaluation of its therapeutic potential in more complex animal models of psychiatric disorders. This structured approach ensures that decisions regarding the continued development of Dimorpholamine are based on a solid foundation of scientific evidence.

References

- Enamine. (n.d.). Pharmacokinetics Studies in Mice or Rats.

- JoVE. (2014). The Mouse Forced Swim Test. Journal of Visualized Experiments.

- Patsnap Synapse. (2024). What is Dimorpholamine used for?

- Protocols.io. (2023).

- Cyprotex. (n.d.). Microsomal Stability.

- National Center for Biotechnology Information. (n.d.). Conditioned Place Preference. In Methods of Behavior Analysis in Neuroscience.

- National Center for Biotechnology Inform

- PubMed. (2018). Simultaneous Multiple MS Binding Assays for the Dopamine, Norepinephrine, and Serotonin Transporters.

- PubMed. (n.d.). Evaluation of psychotropic drugs with a modified open field test.

- JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells.

- Analytical Chemistry. (n.d.). In Vivo Measurements of Neurotransmitters by Microdialysis Sampling.

- Evotec. (n.d.). Caco-2 Permeability Assay.

- Mercell. (n.d.). metabolic stability in liver microsomes.

- National Center for Biotechnology Information. (n.d.). Murine Pharmacokinetic Studies.

- Wikipedia. (n.d.). Conditioned place preference.

- National Center for Biotechnology Information. (n.d.).

- NSW Department of Primary Industries. (n.d.).

- Anilocus. (n.d.). Open Field Test Protocol for Anxiety-Like Behavior in Rodents.

- ResearchGate. (n.d.). Simultaneous Multiple MS Binding Assays for the Dopamine, Norepinephrine, and Serotonin Transporters | Request PDF.

- ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay.

- JoVE. (2017). Measuring In Vivo Changes in Extracellular Neurotransmitters During Naturally Rewarding Behaviors in Female Syrian Hamsters.

- Understanding Animal Research. (2020). Factsheet on the forced swim test.

- ATCC. (n.d.). Toxicological Screening.

- UNMC. (n.d.). Pharmacokinetics Protocol – Rodents.

- (n.d.). Caco2 assay protocol.

- National Institutes of Health. (2023).

- JoVE. (2018).

- ResearchGate. (2023). (PDF)

- (n.d.).

- Merck Millipore. (n.d.). MultiScreen Caco-2 Assay System.

- Labome. (n.d.). Receptor-Ligand Binding Assays.

- (n.d.). Forced Swim Test v.3.

- WuXi AppTec DMPK. (n.d.). Rodent PK Study.

- National Center for Biotechnology Inform

- Protocols.io. (2024). Open field test for mice.

- ResearchGate. (n.d.). Caco-2 cell permeability assays to measure drug absorption.

- Hope Center for Neurological Disorders. (n.d.). In Vivo Microdialysis.

- BioIVT. (n.d.). Metabolic Stability Assay Services.

- FDA. (n.d.). V B. Metabolism and Pharmacokinetic Studies.

- JoVE. (2014). The Forced Swim Test as a Model of Depressive-like Behavior.

- MedchemExpress.com. (n.d.). Compound Screening Guide!.

- Melior Discovery. (n.d.). Conditioned Place Preference Model.

- NEUROFIT. (n.d.). Pharmacological relevance of the Open-Field Test.

- UCSF IACUC. (n.d.).

- National Center for Biotechnology Information. (n.d.). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery.

- ResearchGate. (n.d.). REVIEW ON CPP: Measuring reward with the conditioned place preference (CPP)

- BMG LABTECH. (n.d.). Dopamine d2 receptor HTRF binding kinetics.

- PubMed. (n.d.). The Elevated Plus Maze Test for Measuring Anxiety-Like Behavior in Rodents.

- ResearchGate. (n.d.). (PDF)

- National Center for Biotechnology Information. (2012). Receptor Binding Assays for HTS and Drug Discovery.

Sources

- 1. Toxicology Screening - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 4. mercell.com [mercell.com]

- 5. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 6. Caco-2 Permeability | Evotec [evotec.com]

- 7. static1.1.sqspcdn.com [static1.1.sqspcdn.com]

- 8. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]

- 10. unmc.edu [unmc.edu]

- 11. Rodent PK Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 12. fda.gov [fda.gov]

- 13. Evaluation of psychotropic drugs with a modified open field test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]

- 15. The open field assay is influenced by room temperature and by drugs that affect core body temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Pharmacological relevance of the Open-Field Test - Newsletter - Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]

- 17. Elevated plus maze protocol [protocols.io]

- 18. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 21. The Elevated Plus Maze Test for Measuring Anxiety-Like Behavior in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]

- 23. dpi.nsw.gov.au [dpi.nsw.gov.au]

- 24. Factsheet on the forced swim test :: Understanding Animal Research [understandinganimalresearch.org.uk]

- 25. animal.research.wvu.edu [animal.research.wvu.edu]

- 26. Video: The Forced Swim Test as a Model of Depressive-like Behavior [jove.com]

- 27. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 28. Conditioned place preference - Wikipedia [en.wikipedia.org]

- 29. A Conditioned Place Preference Protocol for Measuring Incubation of Craving in Rats [jove.com]

- 30. meliordiscovery.com [meliordiscovery.com]

- 31. researchgate.net [researchgate.net]

- 32. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 33. pubs.acs.org [pubs.acs.org]

- 34. jove.com [jove.com]

- 35. In Vivo Microdialysis | Hope Center for Neurological Disorders | Washington University in St. Louis [hopecenter.wustl.edu]

- 36. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

The Neuropharmacological Profile of Dimorpholamine: An Investigative Guide for Neuronal Cell Line-Based Research

Preamble: Charting a Course for Understanding Dimorpholamine's Neuronal Impact

Dimorpholamine has emerged as a psychoactive compound of significant interest, with preliminary research suggesting its potential as a modulator of key neurotransmitter systems.[1] While its precise mechanisms of action remain under investigation, early evidence points towards an influence on the release and reuptake of serotonin, dopamine, and norepinephrine, alongside potential neuroprotective properties possibly mediated through glutamate receptors and calcium ion channels.[1] This in-depth technical guide serves as a comprehensive roadmap for researchers, scientists, and drug development professionals seeking to elucidate the effects of dimorpholamine on neuronal cell lines. By providing a structured, evidence-based framework for investigation, this document aims to empower the scientific community to systematically unravel the neuropharmacological intricacies of this promising compound.

The following sections will not only detail robust experimental protocols but also delve into the scientific rationale underpinning each methodological choice. This approach is designed to foster a deeper understanding of how to construct a self-validating research program that can rigorously assess the therapeutic and toxicological potential of dimorpholamine at the cellular level.

I. Foundational Knowledge: What is Known About Dimorpholamine

Dimorpholamine is classified as a psychoactive compound with observed effects on the central nervous system (CNS).[1] Though not yet a commercially available pharmaceutical, it is the subject of ongoing research for its potential therapeutic applications in neuropharmacology.[1] The primary focus of these investigations lies in its potential to treat conditions such as depression, anxiety, and possibly even neurodegenerative diseases like Alzheimer's and Parkinson's.[1]

The current understanding, though in its nascent stages, suggests that dimorpholamine's mode of action centers on the modulation of critical neurotransmitter pathways.[1] Specifically, it is believed to influence the synaptic concentrations of serotonin, dopamine, and norepinephrine, which could account for its potential antidepressant and anxiolytic effects.[1] Furthermore, there are indications of neuroprotective capabilities, potentially through interactions with glutamate receptors and calcium ion channels.[1] It is crucial to note that these initial findings require substantial empirical validation, for which neuronal cell line models provide an invaluable tool.

II. Strategic Selection of Neuronal Cell Line Models

The choice of an appropriate neuronal cell line is a critical first step that will profoundly influence the relevance and translatability of experimental findings. Given the hypothesized mechanism of dimorpholamine, cell lines expressing the target neurotransmitter systems are paramount.

| Cell Line | Key Characteristics & Justification for Use |

| SH-SY5Y | A human neuroblastoma cell line that can be differentiated into a more mature neuronal phenotype. These cells express dopaminergic markers, such as the dopamine transporter (DAT) and tyrosine hydroxylase (TH), making them an excellent model to study the effects of compounds on the dopaminergic system.[2] |

| PC12 | A rat pheochromocytoma cell line that, upon stimulation with nerve growth factor (NGF), differentiates into cells with characteristics of sympathetic neurons. They are a well-established model for studying neurite outgrowth, neurosecretion, and the effects of neurotrophic factors. |

| Primary Cortical Neurons | Harvested directly from rodent embryos, these cells provide a more physiologically relevant model, albeit with a more complex and demanding culture protocol. They represent a mixed population of neuronal subtypes and are ideal for studying synaptic function and network activity. |

| hPSC-derived Neurons | Human pluripotent stem cell-derived neurons offer the advantage of a human genetic background and the ability to generate specific neuronal subtypes (e.g., dopaminergic, serotonergic). These are particularly useful for disease modeling and toxicity screening.[3] |

III. A Tiered Experimental Approach to Characterizing Dimorpholamine's Effects

A systematic and tiered approach to experimentation is essential for building a comprehensive understanding of dimorpholamine's effects. The following workflow is designed to progress from broad assessments of cytotoxicity to more nuanced investigations of specific neuronal functions.

Caption: A tiered experimental workflow for the systematic evaluation of dimorpholamine's effects on neuronal cell lines.

A. Tier 1: Foundational Assays for Cytotoxicity and Cell Viability

Rationale: The initial step in evaluating any novel compound is to determine its therapeutic window. These assays will establish the concentration range at which dimorpholamine can be studied for its pharmacological effects without inducing significant cell death.

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

-

Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Protocol:

-

Seed neuronal cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare a serial dilution of dimorpholamine in the appropriate cell culture medium.

-

Replace the existing medium with the medium containing different concentrations of dimorpholamine. Include a vehicle control (medium without dimorpholamine).

-

Incubate the cells for 24, 48, and 72 hours.

-

Following incubation, add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or isopropanol with HCl).

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control.

-

2. Lactate Dehydrogenase (LDH) Assay

-

Principle: This assay quantifies the amount of LDH released from damaged cells into the culture medium, serving as an indicator of cytotoxicity.

-

Protocol:

-

Follow steps 1-4 of the MTT assay protocol.

-

After the incubation period, collect the cell culture supernatant from each well.

-

Transfer the supernatant to a new 96-well plate.

-

Add the LDH reaction mixture to each well according to the manufacturer's instructions.

-

Incubate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at a wavelength of 490 nm.

-

Calculate cytotoxicity as a percentage of the positive control (cells treated with a lysis buffer).

-

B. Tier 2: Unraveling the Mechanisms of Action

Rationale: With the non-toxic concentration range established, the next tier of experiments will investigate the specific mechanisms through which dimorpholamine exerts its effects, based on its putative role as a neurotransmitter modulator and neuroprotective agent.

1. Neuroprotection Assays

-

Objective: To validate the suggested neuroprotective properties of dimorpholamine.

-

Protocol (Example using Glutamate-Induced Excitotoxicity):

-

Seed neuronal cells in a 96-well plate.

-

Pre-treat the cells with various non-toxic concentrations of dimorpholamine for a specified duration (e.g., 2 hours).

-

Introduce a neurotoxic insult by adding a high concentration of glutamate to the culture medium. Include a control group with no glutamate and a group with glutamate but no dimorpholamine pre-treatment.

-

Incubate for a period sufficient to induce cell death in the glutamate-only group (e.g., 24 hours).

-

Assess cell viability using the MTT or LDH assay.

-

A significant increase in cell viability in the dimorpholamine pre-treated groups compared to the glutamate-only group would indicate a neuroprotective effect.

-

2. Neurotransmitter Release and Reuptake Assays

-

Objective: To directly test the hypothesis that dimorpholamine modulates the release and/or reuptake of serotonin, dopamine, and norepinephrine.

-

Protocol (Example using a Fluorescent False Neurotransmitter):

-

Culture appropriate neuronal cells (e.g., SH-SY5Y for dopamine) on glass-bottom dishes.

-

Load the cells with a fluorescent false neurotransmitter (e.g., a fluorescent analog of dopamine).

-

Induce neurotransmitter release using a depolarizing stimulus (e.g., high potassium concentration).

-

Measure the fluorescence intensity in the extracellular space over time using live-cell imaging.

-

To assess reuptake, after loading, wash the cells and monitor the decrease in intracellular fluorescence over time.

-

Perform these experiments in the presence and absence of dimorpholamine to determine its effect on the rates of release and reuptake.

-

Caption: A simplified diagram illustrating the potential points of intervention for dimorpholamine at the synapse.

3. Calcium Imaging

-

Objective: To investigate the potential influence of dimorpholamine on intracellular calcium dynamics.

-

Protocol:

-

Culture neuronal cells on glass-bottom dishes.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Establish a baseline fluorescence reading.

-

Apply dimorpholamine and monitor changes in intracellular calcium concentration by measuring the fluorescence intensity over time using a fluorescence microscope.

-

Changes in the fluorescence signal upon application of dimorpholamine would suggest an effect on calcium channels or intracellular calcium stores.

-

C. Tier 3: Assessing Neuronal Morphology and Synaptic Integrity

Rationale: Beyond immediate functional changes, it is important to assess whether dimorpholamine has longer-term effects on neuronal structure and connectivity.

1. Neurite Outgrowth Analysis

-

Objective: To determine if dimorpholamine influences the growth and branching of neurites, which is crucial for neuronal development and plasticity.

-

Protocol:

-

Seed neuronal cells (e.g., PC12 cells) at a low density on plates coated with an appropriate substrate (e.g., collagen).

-

Treat the cells with different concentrations of dimorpholamine, alongside a positive control (e.g., NGF for PC12 cells) and a negative control.

-

Incubate for a period sufficient to allow for neurite extension (e.g., 48-72 hours).

-

Fix the cells and stain for a neuronal marker (e.g., β-III tubulin).

-

Capture images using a microscope and quantify neurite length and branching using image analysis software.

-

2. Synaptic Marker Expression

-

Objective: To evaluate the impact of dimorpholamine on the expression of key pre- and post-synaptic proteins.

-

Protocol:

-

Treat neuronal cultures with dimorpholamine for an extended period (e.g., 72 hours).

-

Lyse the cells and collect the protein extracts.

-

Perform Western blotting to quantify the expression levels of synaptic markers such as synaptophysin (a presynaptic vesicle protein) and PSD-95 (a postsynaptic density protein).

-

Alternatively, use immunocytochemistry to visualize the localization and density of these synaptic markers.

-

IV. Data Interpretation and Future Directions

The data generated from this comprehensive suite of assays will provide a detailed cellular-level understanding of dimorpholamine's neuropharmacological profile. A dose-dependent neuroprotective effect against a relevant toxic insult would be a strong indicator of its therapeutic potential in neurodegenerative diseases. Direct evidence of modulation of neurotransmitter release and/or reuptake would substantiate its proposed mechanism of action for mood and anxiety disorders.

Conversely, any observed cytotoxicity at low concentrations or adverse effects on neurite outgrowth and synaptic integrity would raise red flags regarding its safety profile. The totality of the in vitro data will be instrumental in guiding subsequent in vivo studies and, ultimately, in determining the clinical viability of dimorpholamine as a novel therapeutic agent.

V. References

-

Patsnap Synapse. (2024, June 14). What is Dimorpholamine used for? Retrieved from

-

MDPI. (n.d.). Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances. Retrieved from

-

Fujifilm. (n.d.). Neuroscience. Retrieved from

Sources

The Morpholine Scaffold: A Privileged Motif in Modern Pharmacology

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The morpholine ring, a simple six-membered heterocycle containing both nitrogen and oxygen, has emerged as a "privileged" scaffold in medicinal chemistry. Its unique physicochemical properties, including its pKa, polarity, and metabolic stability, make it a versatile component in the design of novel therapeutics. This guide provides a comprehensive overview of the pharmacology of morpholine derivatives, delving into their mechanisms of action, structure-activity relationships (SAR), and pharmacokinetic profiles. We will explore key examples of morpholine-containing drugs, such as the anticancer agent gefitinib, the antidepressant reboxetine, the antibiotic linezolid, and the antiemetic aprepitant. Furthermore, this document offers detailed, field-proven experimental protocols for evaluating the pharmacological properties of these compounds, aiming to equip researchers with the practical knowledge to advance their drug discovery programs.

The Morpholine Moiety: A Staple in Drug Design

Morpholine is a versatile heterocyclic compound that has garnered significant attention in medicinal chemistry due to its wide range of pharmacological activities.[1] Its ability to enhance potency through molecular interactions with target proteins, such as kinases, and to modulate the pharmacokinetic properties of a molecule has propelled its incorporation into numerous therapeutic agents.[1] The morpholine ring can be found in drugs targeting a wide array of diseases, including cancer, infectious diseases, and disorders of the central nervous system.

The utility of the morpholine scaffold stems from several key attributes:

-

Improved Physicochemical Properties: The presence of the oxygen atom increases the polarity and aqueous solubility of molecules, which can be advantageous for drug formulation and absorption.

-

Metabolic Stability: The morpholine ring is generally resistant to metabolic degradation, which can lead to improved pharmacokinetic profiles, including longer half-lives.[2]

-

Versatile Synthetic Accessibility: A variety of synthetic methods are available for the construction and functionalization of the morpholine ring, allowing for the creation of diverse chemical libraries for drug screening.[3][4]

-

Favorable Target Interactions: The nitrogen and oxygen atoms of the morpholine ring can participate in hydrogen bonding and other non-covalent interactions with biological targets, contributing to high-affinity binding.

Case Studies: The Pharmacological Landscape of Morpholine Derivatives

To illustrate the diverse applications of the morpholine scaffold, we will examine the pharmacology of four prominent drugs from different therapeutic areas.

Gefitinib: An EGFR Kinase Inhibitor for Cancer Therapy

Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, a key target in the treatment of non-small cell lung cancer (NSCLC).[5][6] The morpholine moiety in gefitinib plays a crucial role in its solubility and pharmacokinetic profile.

Mechanism of Action: Gefitinib competitively inhibits the binding of ATP to the tyrosine kinase domain of EGFR, thereby preventing autophosphorylation and the activation of downstream signaling pathways that promote cell proliferation and survival.[6]

Pharmacokinetics and Metabolism: Gefitinib is orally administered and exhibits an average bioavailability of 60%.[6] It is extensively metabolized in the liver, primarily by CYP3A4.[6][7] The major sites of biotransformation include the metabolism of the N-propoxymorpholino group.[6]

Quantitative Efficacy: The half-maximal inhibitory concentration (IC50) of gefitinib varies depending on the EGFR mutation status of the cancer cells. In cell lines with activating EGFR mutations, such as H3255, the IC50 can be as low as 0.003 µM, while in resistant cell lines, it can be significantly higher.[8]

Reboxetine: A Selective Norepinephrine Reuptake Inhibitor for Depression

Reboxetine is an antidepressant that acts as a selective norepinephrine reuptake inhibitor (NRI).[9][10] The morpholine ring is an integral part of its chemical structure.

Mechanism of Action: Reboxetine binds to the norepinephrine transporter (NET) and blocks the reuptake of norepinephrine from the synaptic cleft, leading to increased levels of this neurotransmitter in the brain.

Pharmacokinetics and Metabolism: Reboxetine is rapidly absorbed after oral administration, with a terminal elimination half-life of approximately 13 hours.[9][11] It is primarily metabolized by CYP3A4, with the main metabolite being O-desethylreboxetine.[10]

Linezolid: A Ribosome-Targeting Antibiotic

Linezolid is an oxazolidinone antibiotic effective against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[2]

Mechanism of Action: Linezolid inhibits bacterial protein synthesis by binding to the 23S ribosomal RNA of the 50S subunit.[12] This binding prevents the formation of a functional 70S initiation complex, a crucial step in translation.[12]

Pharmacokinetics and Metabolism: Linezolid has excellent oral bioavailability of approximately 100%.[2][13] The morpholine ring of linezolid undergoes oxidation to form two inactive metabolites.[2]

Aprepitant: An NK1 Receptor Antagonist for Nausea and Vomiting

Aprepitant is a selective neurokinin-1 (NK1) receptor antagonist used for the prevention of chemotherapy-induced and postoperative nausea and vomiting.[14][15]

Mechanism of Action: Aprepitant blocks the binding of substance P, a neuropeptide involved in the vomiting reflex, to the NK1 receptor in the brain.[14]

Pharmacokinetics and Metabolism: Aprepitant has an oral bioavailability of about 65% and is primarily metabolized by CYP3A4.[14][15][16]

Quantitative Efficacy: Aprepitant exhibits high affinity for the human NK1 receptor, with a reported IC50 of 0.12 nM in in vitro binding assays.[17]

Experimental Protocols for Pharmacological Evaluation

To ensure the scientific integrity and reproducibility of research, the following sections provide detailed, self-validating protocols for key in vitro assays used to characterize morpholine derivatives.

In Vitro EGFR Kinase Inhibition Assay for Gefitinib and Analogs

This protocol is designed to determine the IC50 value of a test compound against EGFR kinase. The causality behind this experimental choice is to directly measure the compound's ability to inhibit the enzymatic activity of its target.

Protocol:

-

Reagents and Materials:

-

Recombinant human EGFR kinase domain

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

ATP (Adenosine triphosphate)

-

Test compound (e.g., Gefitinib) and vehicle control (e.g., DMSO)

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

Radiolabeled [γ-³²P]ATP

-

Phosphocellulose filter paper

-

Scintillation counter and scintillation fluid

-

-

Procedure:

-

Prepare a serial dilution of the test compound in kinase buffer.